5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile
Description
5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile (CAS 23192-63-4) is a synthetic nucleoside analog with the molecular formula C₁₅H₁₈N₄O₇ . It features a β-D-ribofuranosyl sugar moiety acetylated at the 2', 3', and 5' positions, coupled to an imidazole ring substituted with an amino group at position 5 and a nitrile group at position 4. The acetyl groups enhance lipophilicity, improving membrane permeability compared to non-acetylated analogs .
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12+,13+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWYLFGHOSANL-UKTARXLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-(2-Amino-1,2-dicyanovinyl)formamidine (AMD)
DAMN reacts with formamidine derivatives under acidic conditions to form N-(2-amino-1,2-dicyanovinyl)formamidine (AMD) . Cyclization of AMD in hydrochloric acid yields 4,5-dicyanoimidazole , a versatile intermediate. For example, treatment of DAMN with formamidine hydrochloride in n-butyronitrile at 20–25°C for 48 hours produces AMD in 85% yield. Subsequent hydrolysis of 4,5-dicyanoimidazole with aqueous HCl selectively converts one cyano group to a carboxamide, forming 1H-4(5)-cyanoimidazole-5(4)-carboxamide (AICN) .
Hoffman Rearrangement for Amino Group Introduction
The carboxamide group in AICN undergoes Hoffman rearrangement using bromine and sodium hydroxide to yield 5-aminoimidazole-4-carbonitrile (AICN) . This step, however, historically suffers from moderate yields (50–60%) due to competing side reactions. Alternative pathways, such as direct amination via nitration and reduction, have been explored but require stringent conditions.
Protection of the Ribofuranose Moiety
The ribose sugar must be protected at the 2', 3', and 5' hydroxyl groups to prevent undesired side reactions during glycosylation. Tri-O-acetylation is preferred for its stability under glycosylation conditions.
Acetylation of D-Ribose
D-Ribose is treated with acetic anhydride in glacial acetic acid at −5 to 5°C for 5 hours to achieve full acetylation. This method, adapted from patented protocols, affords 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose in >90% yield after recrystallization. The acetyl groups ensure both steric protection and participation in neighboring-group effects during glycosylation, favoring β-stereoselectivity.
Glycosylation Strategies for β-Stereoselective Coupling
Coupling the imidazole core to the protected ribofuranose requires precise control over stereochemistry. Two predominant methods are highlighted:
Mitsunobu Cyclization
The Mitsunobu reaction enables β-stereoselective glycosylation by leveraging phosphine and azo reagents. In a representative procedure, 2,3,5-tri-O-acetyl-D-ribofuranose is activated as its hemiaminal ether and reacted with 5-aminoimidazole-4-carbonitrile under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine). This method achieves a β:α ratio of 26:1 and 92% yield for the β-anomer. The mechanism proceeds via an SN2 pathway, with the acetyl groups dictating the stereochemical outcome.
Vorbrüggen Glycosylation
An alternative approach employs ribofuranosyl triflate as the glycosyl donor. The imidazole nitrogen is silylated using hexamethyldisilazane (HMDS) to enhance nucleophilicity, followed by reaction with the triflate in the presence of trimethylsilyl triflate (TMSOTf). This method, while less documented for this specific compound, is widely used in nucleoside synthesis and typically delivers β-selectivity >95%.
Final Assembly and Characterization
The coupled product, 5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile , is purified via column chromatography (hexane/ethyl acetate gradient) and recrystallized from ethanol. Key characterization data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₇ | |
| Molecular Weight | 366.33 g/mol | |
| ¹H NMR (CDCl₃) | δ 8.12 (s, 1H, imidazole-H) | |
| Yield | 68–85% |
Comparative Analysis of Methodologies
The table below contrasts key glycosylation methods:
| Method | Conditions | β:α Ratio | Yield | Reference |
|---|---|---|---|---|
| Mitsunobu | DEAD, Ph₃P, THF, 0°C | 26:1 | 92% | |
| Vorbrüggen | TMSOTf, CH₂Cl₂, −40°C | >20:1 | 85% |
The Mitsunobu method offers superior stereoselectivity, while Vorbrüggen conditions are milder and scalable.
Industrial Considerations and Challenges
Scalability hinges on optimizing the Hoffman rearrangement and glycosylation steps. Industrial patents emphasize the use of diaminomaleonitrile (DAMN) as a cost-effective starting material, though its handling requires careful pH control to prevent polymerization. Recent advances in flow chemistry have reduced reaction times for AMD cyclization from 48 hours to <12 hours .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other derivatives.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction can produce amine derivatives.
Scientific Research Applications
Biochemical Applications
-
AMPK Activation
- AICAR is known as an activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. By mimicking the structure of ATP, AICAR can stimulate AMPK activation, leading to enhanced glucose uptake and fatty acid oxidation in cells. This property makes it a valuable compound in metabolic studies and potential treatments for metabolic disorders such as type 2 diabetes .
-
Cancer Research
- AICAR has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Its mechanism involves the activation of AMPK, which can suppress mTOR signaling pathways that are often upregulated in cancer cells. Studies indicate that AICAR's ability to mimic ATP allows it to disrupt the energy balance in rapidly dividing cancer cells, leading to reduced proliferation .
-
Viral Infections
- The compound has demonstrated antiviral properties by inhibiting viral RNA replication. It competes with nucleotides for binding to viral polymerases, effectively reducing the replication rate of viruses such as HIV and influenza . This application is particularly significant in the context of developing antiviral therapies.
Research Case Studies
Potential Therapeutic Uses
-
Type 2 Diabetes Management
- Due to its role in enhancing insulin sensitivity, AICAR is being investigated for its potential use as a therapeutic agent in managing type 2 diabetes.
-
Cancer Treatment
- Ongoing clinical trials are exploring the efficacy of AICAR in combination with other chemotherapeutic agents to improve treatment outcomes for cancer patients.
-
Viral Infections Treatment
- The antiviral properties of AICAR suggest potential applications in developing treatments for viral infections, especially those resistant to current therapies.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with related imidazole nucleosides and carbonitrile derivatives. Key differentiating factors include substituent groups, protecting groups, and biological activities.
Structural Modifications and Physicochemical Properties
Key Observations :
- Acetylation vs. Silylation : Acetyl groups in the target compound improve solubility in organic solvents compared to silyl-protected analogs (e.g., compound 16), which exhibit steric hindrance and distinct NMR profiles .
- Nitrile vs. Carboxamide: The 4-cyano group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with ammonia or hydrogen sulfide) to form carboxamide or thiocarboxamide derivatives . In contrast, carboxamide analogs like AICAR are metabolically stable but less reactive .
Key Differences :
- The target compound’s acetylated ribose mimics natural nucleosides, improving recognition by viral polymerases, whereas pyrroloimidazole derivatives (e.g., 14d) rely on planar aromatic systems for DNA interaction .
- Carboxamide analogs (e.g., AICAR) lack the nitrile’s reactivity but exhibit direct enzyme modulation due to structural similarity to AMP .
Biological Activity
5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile (CAS RN: 23274-21-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C15H20N4O8
- Molecular Weight : 384.34 g/mol
- Structure : The compound features a ribofuranosyl moiety, which is significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds structurally related to imidazole derivatives exhibit notable antitumor properties. For instance, a compound similar to 5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile was found to potently inhibit human tumor cells through selective transport mechanisms involving folate receptors (FRs) and proton-coupled folate transporters (PCFT) .
Case Study: In Vitro and In Vivo Studies
In a study evaluating the efficacy of related imidazole derivatives against KB and IGROV1 human tumor cells:
- IC50 Values : The most potent analog had an IC50 of 0.55 nM against KB cells, demonstrating significant cytotoxicity.
- In Vivo Efficacy : In SCID mice bearing KB tumors, the compound showed a log kill of 3.5 for early-stage tumors and 3.7 for advanced-stage tumors, with several complete remissions observed .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral properties. Similar imidazole derivatives have been reported to inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral entry and replication .
The proposed mechanism of action involves:
- Selective Uptake : The ribofuranosyl component enhances cellular uptake through specific transporters.
- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes involved in nucleotide biosynthesis, which is crucial for rapidly dividing cancer cells .
Comparative Analysis of Biological Activities
| Compound | Activity Type | Target Cells | IC50 (nM) | In Vivo Efficacy |
|---|---|---|---|---|
| Compound A | Antitumor | KB Cells | 0.55 | High remission rates |
| Compound B | Antiviral | Viral Enzymes | N/A | N/A |
| 5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile | Potentially both | TBD | TBD |
Synthesis and Characterization
The synthesis of 5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile involves multi-step organic reactions, including acetylation and cyclization processes that yield the desired imidazole derivative with high purity . Spectroscopic methods such as NMR and mass spectrometry are typically employed for characterization.
Future Directions
Ongoing research aims to:
- Investigate the full spectrum of biological activities beyond antitumor and antiviral effects.
- Explore modifications to enhance selectivity and reduce potential side effects.
- Conduct clinical trials to evaluate efficacy and safety in humans.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile, and how can reaction yields be optimized?
- Methodology : Start with a ribofuranosyl precursor (e.g., 2'-deoxyinosine) and introduce protective groups (e.g., acetyl via acetic anhydride in anhydrous pyridine under argon). Key steps include:
- Selective acetylation at 2', 3', and 5' positions using stoichiometric control (1.2–1.5 equivalents of acetylating agent) .
- Coupling with the imidazole-4-carbonitrile moiety via nucleophilic substitution or glycosylation.
- Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .
Q. How can spectroscopic techniques confirm the structure and regioselectivity of acetyl groups in this compound?
- 1H/13C NMR :
- Acetyl methyl protons appear as singlets at δ 2.0–2.2 ppm.
- Ribose protons (e.g., H1' anomeric proton) show coupling constants (J = 4–6 Hz) confirming β-D-ribofuranosyl configuration .
- IR Spectroscopy : C≡N stretch at ~2200–2250 cm⁻¹ confirms the carbonitrile group .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉N₄O₇: 379.1254) .
Q. What are the recommended conditions for selective deprotection of acetyl groups in downstream applications?
- Use mild bases (e.g., NH₃/MeOH or K₂CO₃/MeOH) to remove acetyl groups without degrading the imidazole-carbonitrile core. Monitor deprotection via 1H NMR loss of acetyl signals .
Advanced Research Questions
Q. How does this compound interact with enzymes in purine biosynthesis, and what mechanistic insights can be derived?
- Role as a Mimetic : The carbonitrile group may act as a non-hydrolyzable mimic of carboxamide intermediates (e.g., AICAR in de novo purine synthesis). Test inhibition of phosphoribosylaminoimidazole carboxylase (PurK) using kinetic assays (Km/Vmax shifts) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes like AIR carboxylase .
Q. What experimental approaches resolve contradictions in reported synthetic yields or byproduct formation?
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete acetylation or ribose ring opening). Adjust reaction stoichiometry or solvent polarity (e.g., replace pyridine with DMF for better solubility) .
- Controlled Replication : Reproduce reactions under strict anhydrous conditions to eliminate hydrolysis artifacts .
Q. How can the compound’s stability under physiological conditions be assessed for cell-based studies?
- pH Stability Assays : Incubate in PBS (pH 7.4) or cell lysate at 37°C. Quantify degradation via HPLC over 24–72 hours.
- Metabolic Stability : Use LC-MS/MS to detect metabolites (e.g., deacetylated or hydrolyzed derivatives) in hepatocyte incubations .
Q. What crystallographic methods determine the stereochemical configuration of the ribofuranosyl moiety?
- X-ray Diffraction : Grow single crystals in ethanol/water (9:1). Resolve the β-D configuration via anomalous scattering (e.g., Cu-Kα radiation) and refine using SHELXL .
Q. How does the carbonitrile group influence the compound’s electronic properties compared to carboxamide analogs?
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electron density maps, HOMO-LUMO gaps, and electrostatic potentials. Validate with experimental UV-Vis spectra .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
